2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2,4-difluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2,4-difluorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a brominated dibenzo[c,e][1,2]thiazine core and a difluorophenylacetamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2,4-difluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Bromination: Introduction of the bromine atom into the dibenzo[c,e][1,2]thiazine core.
Oxidation: Conversion of the thiazine sulfur to its dioxide form.
Amidation: Formation of the acetamide linkage with the difluorophenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2,4-difluorophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The sulfur dioxide group can participate in redox reactions.
Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used in substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving sulfur and bromine atoms.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets. The bromine and sulfur dioxide groups may play a role in binding to proteins or other biomolecules, affecting their function. The difluorophenylacetamide moiety could also contribute to its biological activity by interacting with hydrophobic regions of target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid: Similar core structure but with an acetic acid moiety instead of the difluorophenylacetamide group.
9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazine: Lacks the acetamide and difluorophenyl groups.
Uniqueness
The presence of both the brominated dibenzo[c,e][1,2]thiazine core and the difluorophenylacetamide moiety makes 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2,4-difluorophenyl)acetamide unique
Properties
Molecular Formula |
C20H13BrF2N2O3S |
---|---|
Molecular Weight |
479.3 g/mol |
IUPAC Name |
2-(9-bromo-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-(2,4-difluorophenyl)acetamide |
InChI |
InChI=1S/C20H13BrF2N2O3S/c21-12-5-8-18-15(9-12)14-3-1-2-4-19(14)29(27,28)25(18)11-20(26)24-17-7-6-13(22)10-16(17)23/h1-10H,11H2,(H,24,26) |
InChI Key |
OBDSGSFCVNNGCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)Br)N(S2(=O)=O)CC(=O)NC4=C(C=C(C=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.